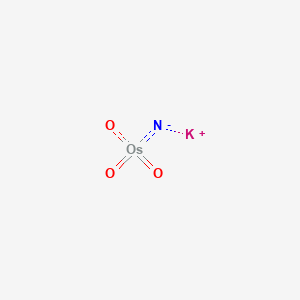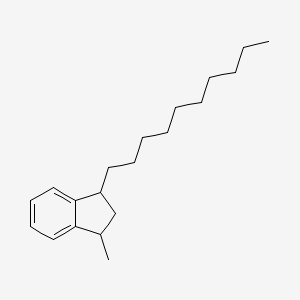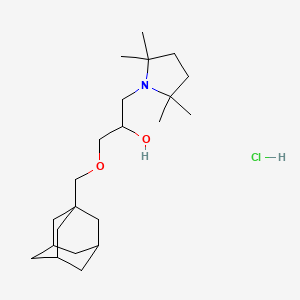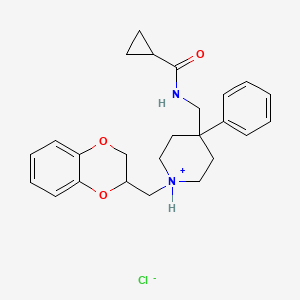
Potassium nitriditrioxoosmate(VIII)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium nitriditrioxoosmate(VIII) is a chemical compound with the formula K(NO₃)Os It is a complex compound containing potassium, nitrogen, oxygen, and osmium
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium nitriditrioxoosmate(VIII) can be synthesized through a series of chemical reactions involving potassium salts and osmium compounds. One common method involves the reaction of potassium nitrate with osmium tetroxide under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of potassium nitriditrioxoosmate(VIII) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Potassium nitriditrioxoosmate(VIII) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium nitriditrioxoosmate(VIII) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands. Common reagents for substitution reactions include halides and phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state osmium compounds, while reduction reactions may yield lower oxidation state osmium compounds.
Scientific Research Applications
Potassium nitriditrioxoosmate(VIII) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Industry: Potassium nitriditrioxoosmate(VIII) is used in industrial processes that require high-purity osmium compounds.
Mechanism of Action
The mechanism by which potassium nitriditrioxoosmate(VIII) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also interact with biomolecules, potentially affecting their structure and function.
Comparison with Similar Compounds
- Potassium tetroxosmate(VIII)
- Potassium hexachloroosmate(IV)
- Potassium hexacyanoosmate(III)
Comparison: Potassium nitriditrioxoosmate(VIII) is unique due to its specific combination of ligands and oxidation state. Compared to other osmium compounds, it exhibits distinct reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
KNO3Os |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
potassium;azanidylidene(trioxo)osmium |
InChI |
InChI=1S/K.N.3O.Os/q+1;-1;;;; |
InChI Key |
NIDNQNVMMSFBDI-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[Os](=O)(=O)=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)

![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)



